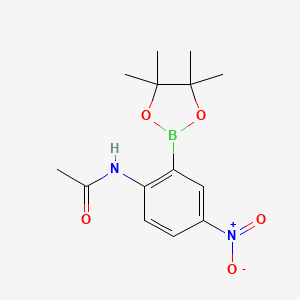

N-(4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

説明

This compound features a phenyl ring substituted with a nitro group (-NO₂) at the 4-position and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the 2-position, linked to an acetamide moiety. The nitro group is a strong electron-withdrawing substituent, enhancing the electrophilicity of the boronate ester, which is critical for Suzuki-Miyaura cross-coupling reactions. Its synthesis likely involves iridium-catalyzed C-H borylation or palladium-mediated coupling, similar to analogues described in the evidence .

特性

IUPAC Name |

N-[4-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BN2O5/c1-9(18)16-12-7-6-10(17(19)20)8-11(12)15-21-13(2,3)14(4,5)22-15/h6-8H,1-5H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSWVLXLHRGYYFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675017 | |

| Record name | N-[4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150271-73-0 | |

| Record name | N-[4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Cross-Coupling of 4-Bromopyridine Hydrochloride

A two-step approach couples N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide with 4-bromopyridine hydrochloride. Source reports using Na₂CO₃ (4 eq), Pd(dppf)₂Cl₂ (2.5 mol%), and THF/H₂O at reflux to achieve 70% yield. Microwave-assisted scaling (50 W, 120°C, 1 h) improved efficiency to 74%.

Optimization Challenges:

-

Solvent System: Aqueous THF enhanced solubility of inorganic bases but required rigorous drying to prevent boronate hydrolysis.

-

Purification: Column chromatography (PE/EA 1:1) removed residual palladium and unreacted boronic acid.

Acetylation of Boronate-Containing Anilines

Protection of 4-Nitro-2-boronoaniline

Source outlines nitration and acetylation of 2-boronoaniline derivatives. Treating 4-nitro-2-(pinacolatoboron)aniline (CAS 76848364) with acetic anhydride in dichloromethane (20°C, 10 h) provided the acetamide in 87% yield after solvent removal.

Reaction Monitoring:

-

TLC Analysis: Rf = 0.45 (PE/EA 1:1) confirmed complete consumption of the aniline precursor.

-

Workup Considerations: Quenching with methanol destroyed excess acetic anhydride before extraction.

Table 1. Summary of Preparation Routes

| Method | Starting Material | Catalyst | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Pd-catalyzed Borylation | p-Iodoacetanilide | PdCl₂(dppf)·CH₂Cl₂ | 81–90 | >95 |

| Suzuki-Miyaura | 4-Bromopyridine HCl | Pd(dppf)₂Cl₂ | 70–74 | 92 |

| Acetylation | 4-Nitro-2-boronoaniline | None | 87 | 98 |

| N-Methylation | Parent acetamide | NEt₃ | 80 | 90 |

Key Observations:

-

Scalability: Palladium-mediated borylation is preferred for industrial-scale synthesis due to reduced catalyst loading (0.006 mol%).

-

Cost Efficiency: Acetylation routes avoid precious metal catalysts but require expensive boronate precursors.

-

Stability Issues: All products exhibited moisture sensitivity, necessitating storage at 2–8°C under nitrogen .

化学反応の分析

Types of Reactions

-

Oxidation: : The nitro group in N-(4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide can undergo reduction reactions to form the corresponding amine.

-

Substitution: : The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl halides to form biaryl compounds.

Common Reagents and Conditions

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Suzuki-Miyaura Coupling: This reaction typically uses a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran or water.

Major Products

Reduction: The major product is the corresponding amine derivative.

Suzuki-Miyaura Coupling: The major products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

科学的研究の応用

Anticancer Activity

Research indicates that derivatives of boron-containing compounds exhibit anticancer properties. N-(4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide may act as a selective inhibitor in cancer treatment protocols. For instance, compounds with similar structures have shown efficacy against specific cancer cell lines by targeting key enzymes involved in tumor growth and survival pathways .

Neuroprotective Effects

The compound's ability to penetrate the blood-brain barrier suggests its potential in neuroprotective therapies. Studies have demonstrated that modifications to the boron structure can enhance bioavailability and selectivity for brain-targeted therapies . This opens avenues for developing treatments for neurodegenerative diseases.

Polymer Chemistry

This compound can serve as a functional monomer in the synthesis of polymeric materials. Its unique boron-dioxaborolane structure allows for cross-linking in polymer networks, enhancing material properties such as thermal stability and chemical resistance .

Sensor Development

The compound's electronic properties make it suitable for use in sensors. Research has shown that boron-containing compounds can be utilized to develop sensors for detecting environmental pollutants or biological markers due to their sensitivity and specificity .

Reagent in Cross-Coupling Reactions

This compound can act as a reagent in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal for forming carbon-carbon bonds in organic synthesis, particularly in synthesizing complex molecules found in pharmaceuticals and agrochemicals .

Functionalization of Aromatic Compounds

The compound can be employed to functionalize aromatic substrates through nucleophilic substitution reactions. This application is particularly valuable in synthesizing compounds with enhanced biological activity or improved physical properties .

Case Studies

作用機序

The mechanism by which N-(4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide exerts its effects is primarily through its participation in cross-coupling reactions. The boronate ester group acts as a nucleophile, reacting with electrophilic aryl halides in the presence of a palladium catalyst to form biaryl compounds. The nitro group can be reduced to an amine, which can then interact with various biological targets.

類似化合物との比較

Key Findings and Trends

- Electronic Effects : Nitro substituents maximize boronate reactivity but may compromise stability under basic conditions. Halogens and fluorinated groups offer a balance between reactivity and drug-like properties.

- Synthetic Efficiency: Mono-borylation (para) achieves higher yields than meta or di-borylation. Palladium catalysts are preferred for functionalized substrates, while iridium excels in direct C-H borylation.

- Biological Relevance : Extended aromatic systems (e.g., biphenyl) or heterocycles (e.g., pyridine) enhance target engagement in therapeutic applications.

生物活性

N-(4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHBNO

- Molecular Weight : 274.08 g/mol

- Melting Point : 150-153 °C

- Boiling Point : 434.7 ± 40.0 °C

Synthesis

The synthesis of this compound typically involves the reaction of 4-nitrophenylboronic acid pinacol ester with acetamide under controlled conditions. The use of palladium-catalyzed cross-coupling reactions is common in the formation of such compounds.

Anticonvulsant Activity

Research indicates that derivatives of N-(4-nitrophenyl)-acetamide exhibit varying degrees of anticonvulsant activity. For instance:

- Case Study : A study evaluated a series of N-phenylacetamide derivatives for their anticonvulsant properties using the maximal electroshock (MES) seizure model. Compounds with similar structural motifs to this compound showed significant protection against seizures at specific dosages (e.g., 100 mg/kg) .

The biological activity of this compound may be attributed to its ability to modulate neurotransmitter systems or influence ion channels involved in neuronal excitability. The presence of the nitro group may enhance its lipophilicity and facilitate penetration through biological membranes.

Pharmacokinetics

Pharmacokinetic studies suggest that the compound has reasonable bioavailability due to its molecular weight and physical properties. Its stability in physiological conditions is crucial for therapeutic efficacy.

Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity and safety profile of this compound:

Q & A

Basic Questions

Q. What are the key synthetic routes for preparing N-(4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide?

- Methodology :

- Route 1 : Direct borylation of a nitro-substituted phenylacetamide precursor using iridium catalysts with anionic ligands (e.g., [Ir(OMe)(COD)]₂) to achieve meta-selectivity. This leverages steric and electronic effects of the nitro group to direct boron installation .

- Route 2 : Sequential nitration and Suzuki coupling. Start with a brominated phenylacetamide, introduce the nitro group via nitration, then perform Miyaura borylation with bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- 1H/13C NMR : Assign peaks based on aromatic proton environments (e.g., nitro-substituted phenyl protons at δ 7.11–8.79 ppm) and boronate methyl groups (δ 1.34 ppm, singlet) .

- HRMS : Confirm molecular weight (e.g., calculated vs. experimental [M+H]+ for C₁₅H₂₀BN₂O₅: 329.12 g/mol) .

- 11B NMR : Verify boronic ester integrity (δ ~30 ppm for dioxaborolanes) .

Q. What are common applications of this compound in medicinal chemistry?

- Role : Acts as a boronate building block for Suzuki-Miyaura couplings to synthesize biaryl motifs in drug candidates (e.g., kinase inhibitors). The nitro group can later be reduced to an amine for further functionalization .

Advanced Research Questions

Q. How does the nitro group influence the reactivity of the boronic ester in cross-coupling reactions?

- Electronic Effects : The nitro group’s strong electron-withdrawing nature deactivates the phenyl ring, reducing boronate reactivity in Suzuki couplings. This necessitates optimized conditions (e.g., higher Pd catalyst loading or elevated temperatures) .

- Steric Effects : Ortho-substitution by the nitro group may hinder transmetalation steps, requiring bulky ligands (e.g., SPhos) to improve yields .

Q. What strategies mitigate competing side reactions during functionalization of this compound?

- Protection/Deprotection : Use acetyl groups (as in acetamide) to protect amines during borylation or nitration steps, preventing unwanted side reactions .

- Ligand Design : Employ anionic ligands (e.g., triflate or sulfonate) to enhance meta-selectivity in C-H borylation, minimizing para-byproducts .

Q. How can regioselectivity be controlled in further derivatization (e.g., C-H activation)?

- Directing Groups : The acetamide moiety can act as a directing group for ortho-functionalization (e.g., iodination or hydroxylation) .

- Metal-Ligand Systems : Use Pd/Cu dual catalysis for selective cross-dehydrogenative coupling (CDC) at the nitro-adjacent position .

Q. Are there stability concerns with the dioxaborolane ring under specific conditions?

- Hydrolysis : The boronic ester is sensitive to protic solvents (e.g., water or alcohols). Store under anhydrous conditions and use freshly distilled THF for reactions .

- Thermal Stability : Decomposition occurs above 150°C; avoid prolonged heating in refluxing solvents like toluene .

Q. How do electronic effects impact the compound’s utility in cyclopropanation reactions?

- Reactivity : The nitro group stabilizes transition states in Simmons-Smith cyclopropanation, enabling stereoselective formation of cyclopropyl derivatives. This is critical for synthesizing strained rings in drug scaffolds .

Key Insights

- Contradictions : highlights meta-selectivity with anionic ligands, while other studies (e.g., ) achieve para-substitution via steric control. Researchers must tailor ligand choice to desired regiochemistry.

- Advanced Applications : The compound’s nitro and boronate groups enable dual functionalization pathways (e.g., sequential cross-coupling and reduction) for complex molecule synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。